3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound that features a tetrazole ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or tetrazoles.
Scientific Research Applications
3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which can mimic carboxylate groups.
Materials Science: Use in the development of energetic materials due to the presence of the nitro group and tetrazole ring.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles, which also feature the tetrazole ring.
Nitrobenzamides: Compounds like 4-nitrobenzamide, which share the nitrobenzamide structure.
Uniqueness
3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is unique due to the combination of the tetrazole ring, nitro group, and benzamide structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15N7O3 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C17H15N7O3/c1-11-8-14(6-7-16(11)24(26)27)17(25)20-19-12(2)13-4-3-5-15(9-13)23-10-18-21-22-23/h3-10H,1-2H3,(H,20,25)/b19-12+ |
InChI Key |
HKGMOGDWKIJYNP-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N3C=NN=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN=C(C)C2=CC(=CC=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.